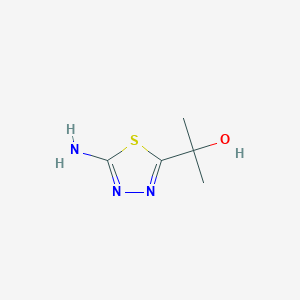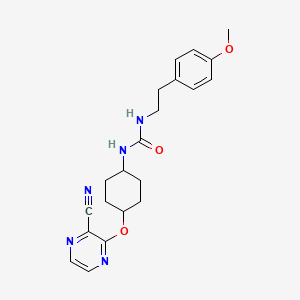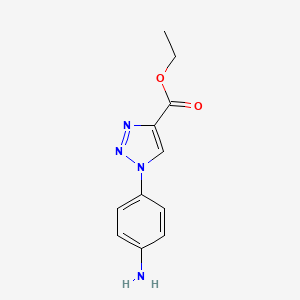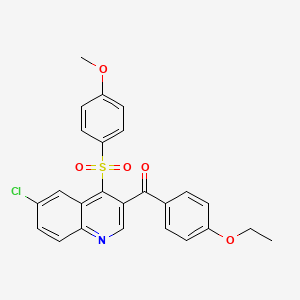
2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol is a derivative of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The amino group attached to the thiadiazole ring suggests potential for bioactivity, as seen in related compounds that have been studied for their anticancer properties .
Synthesis Analysis
The synthesis of related thiadiazole compounds involves the use of activated ketomethylenic compounds for reactions such as the Gewald and Dimroth reactions, which are useful for constructing triazole and thiophene frameworks . Another synthesis approach for a similar compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, starts from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, indicating that the synthesis of these compounds can be quite versatile and may involve imino intermediates .
Molecular Structure Analysis
X-ray crystallography has been used to determine the stereochemical structure of related compounds, confirming the arrangement of atoms within the thiadiazole ring and its substituents . The molecular geometry, including bond lengths and angles, has been optimized using various DFT/B3LYP methods with different basis sets, providing detailed insights into the structure of these molecules .
Chemical Reactions Analysis
Thiadiazole compounds are known to exhibit high reactivity in anion reactions, which is crucial for the construction of other heterocyclic frameworks . The presence of amino groups in these compounds suggests that they may participate in hydrogen bonding and other interactions that can influence their reactivity and the formation of products in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives have been extensively studied using spectroscopic techniques and theoretical calculations. For instance, the vibrational spectra of these compounds have been recorded and compared with theoretical wavenumbers, showing good coherence . The molecular electrostatic potential (MESP) map, dipole moment, polarizability, and hyperpolarizability have been calculated, indicating that these compounds may have significant bioactivity and potential applications in nonlinear optics (NLO) due to their high polarizability values . Additionally, strong hydrogen bonding interactions have been observed, which could contribute to the stability and biological activity of these molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Ketomethylenic Reagents for Gewald and Dimroth Reactions : Compounds similar to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol have been used as activated ketomethylenic compounds in the Gewald and Dimroth reactions, demonstrating high reactivity for constructing 1,2,3-triazole and thiophene frameworks with high yields (Pokhodylo & Shyyka, 2014).
Crystallographic and Quantum Analysis
- Noncovalent Interactions in Hybrid Derivatives : Studies on adamantane-1,3,4-thiadiazole hybrids, which include derivatives of 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, revealed unique orientations of amino groups and characterized intra- and intermolecular interactions using quantum theory (El-Emam et al., 2020).
Corrosion Inhibition
- Molecular Dynamics for Corrosion Inhibition : Thiadiazole derivatives, related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, were studied for their corrosion inhibition performances on iron, using density functional theory and molecular dynamics simulations (Kaya et al., 2016).
Spectroscopic and Biological Activity
- Fluorescence and Antimycotic Properties : Research on 1,3,4-thiadiazole derivatives, closely related to the compound , showed non-typical fluorescence effects and potential as antimycotic pharmaceuticals (Budziak et al., 2019).
Synthesis of Heterocyclic Compounds
- Novel Heterocyclic Assemblies : The synthesis of 2-amino-1,3,4-thiadiazoles, which are structurally related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol, led to previously unknown heterocyclic assemblies with high biological activity potential (Petkevich et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-5(2,9)3-7-8-4(6)10-3/h9H,1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYRMJRSVCGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |
CAS RN |
933911-74-1 |
Source


|
| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)


![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)
![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)

![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2508335.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)